molecular formula C16H22ClN3O B3845164 2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide

2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide

Cat. No. B3845164
M. Wt: 307.82 g/mol
InChI Key: MTIDDJZDQHDDMH-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CHA and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of CHA is not yet fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators. Additionally, CHA has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and physiological effects:
Studies have demonstrated that CHA can modulate the activity of various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. CHA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the advantages of CHA in laboratory experiments is its relatively low toxicity. Studies have shown that CHA is well-tolerated in animal models and does not exhibit significant toxicity at therapeutic doses. However, one limitation of CHA is its relatively poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CHA. One area of interest is the development of more effective formulations of CHA that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of CHA and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and efficacy of CHA in human clinical trials.

Scientific Research Applications

CHA has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Studies have also demonstrated its potential as an anti-cancer agent, with CHA exhibiting cytotoxic effects on various cancer cell lines.

properties

IUPAC Name

2-(4-chloro-2-methylanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-11-5-3-4-6-15(11)19-20-16(21)10-18-14-8-7-13(17)9-12(14)2/h7-9,11,18H,3-6,10H2,1-2H3,(H,20,21)/b19-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIDDJZDQHDDMH-CYVLTUHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NNC(=O)CNC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N/NC(=O)CNC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chloro-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide
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2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide
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2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide
Reactant of Route 4
2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide
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2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide
Reactant of Route 6
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2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide

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